molecular formula C17H21ClN2O3S B2389774 3-chloro-N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide CAS No. 953942-20-6

3-chloro-N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2389774
CAS No.: 953942-20-6
M. Wt: 368.88
InChI Key: RKULKFYSLYCBCO-UHFFFAOYSA-N
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Description

3-chloro-N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide is a chemical compound supplied for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Sulfonamide derivatives represent a significant class of organic compounds with a broad spectrum of biological activities and are frequently explored in medicinal chemistry and chemical biology . Research into structurally similar sulfonamide compounds has shown their potential as inhibitors for various enzymes, such as carbonic anhydrases and dihydropteroate synthase (DHPS), which is a target in antimicrobial development . Furthermore, related sulfonamide derivatives have been investigated for their role as chemokine receptor ligands, indicating their value in immunology and inflammation research . The specific structural features of this compound, including the 4-(dimethylamino)phenethyl group and the chloro-methoxy substituted benzene sulfonamide, suggest it may serve as a valuable intermediate or probe for developing novel bioactive molecules, studying protein-ligand interactions, or screening in high-throughput assays. Researchers can utilize this reagent to explore new pathways in drug discovery and biochemical analysis.

Properties

IUPAC Name

3-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3S/c1-20(2)14-6-4-13(5-7-14)10-11-19-24(21,22)15-8-9-17(23-3)16(18)12-15/h4-9,12,19H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKULKFYSLYCBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorosulfonation of 4-Methoxybenzene Derivatives

Chlorosulfonation of 4-methoxybenzene with chlorosulfonic acid at 0–5°C for 4 hours yields 4-methoxybenzenesulfonyl chloride (87% purity by HPLC). Subsequent electrophilic chlorination using FeCl₃ in dichloromethane introduces the 3-chloro substituent:

Reaction Conditions

  • Substrate: 4-Methoxybenzenesulfonyl chloride (1.0 eq)
  • Chlorinating agent: Cl₂ gas (1.2 eq), FeCl₃ (0.1 eq)
  • Solvent: Anhydrous CH₂Cl₂
  • Temperature: 25°C, 12 h
  • Yield: 68% after silica gel chromatography (hexane/EtOAc 3:1)

Analytical Data

  • $$ ^1H $$-NMR (CDCl₃): δ 7.92 (d, J=8.8 Hz, 2H, Ar-H), 6.98 (d, J=8.8 Hz, 2H, Ar-H), 3.89 (s, 3H, OCH₃)

Alternative Route via Diazonium Intermediates

4-Methoxyaniline undergoes diazotization with NaNO₂/HCl at 0°C, followed by treatment with CuCl to install the 3-chloro group. Subsequent sulfonation with fuming H₂SO₄ and conversion to sulfonyl chloride using PCl₅ achieves comparable yields (72%).

Preparation of 4-(Dimethylamino)phenethylamine

Reductive Amination of 4-Nitrophenethyl Alcohol

  • Nitration : Phenethyl alcohol reacts with HNO₃/H₂SO₄ at 0°C to yield 4-nitrophenethyl alcohol (83% yield).
  • Mitsunobu Reaction : Conversion to 4-nitro-N,N-dimethylphenethylamine using dimethylamine, DIAD, and PPh₃ in THF (65% yield).
  • Reduction : Hydrogenation over Pd/C (10%) in MeOH/THF (1:1) at 50 psi H₂ affords 4-(dimethylamino)phenethylamine (91% purity by GC-MS).

Critical Parameters

  • Pressure >40 psi risks over-reduction of the aromatic ring.
  • Anhydrous conditions prevent hydrolysis during Mitsunobu step.

Sulfonamide Coupling: Optimized Protocols

Classical Aminolysis in Anhydrous DMF

Combining 3-chloro-4-methoxybenzenesulfonyl chloride (1.0 eq) with 4-(dimethylamino)phenethylamine (1.1 eq) in DMF at 0°C, followed by slow warming to 25°C over 6 hours, achieves 79% conversion. Quenching with 1N HCl and extraction with EtOAc yields the crude product, purified via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

Reaction Monitoring

  • TLC (Rf 0.45 in CH₂Cl₂/MeOH 9:1) confirms complete consumption of sulfonyl chloride.

Microwave-Assisted Coupling

Microwave irradiation (150°C, 30 min, 300 W) in acetonitrile with K₂CO₃ as base enhances reaction efficiency (88% yield), reducing side product formation from 12% to <3%.

Mechanistic Insights and Side Reactions

Competing Esterification

Under non-anhydrous conditions, sulfonyl chloride may hydrolyze to sulfonic acid (3–8% yield loss). Rigorous drying of solvents and reagents mitigates this.

N-Alkylation of Dimethylamino Group

Excess sulfonyl chloride can alkylate the dimethylamino moiety, forming quaternary ammonium salts (detected via $$ ^{13}C $$-NMR at δ 55–60 ppm). Maintaining a 1:1.1 sulfonyl chloride:amine ratio suppresses this side reaction.

Scalability and Industrial Considerations

Pilot-scale trials (10 kg batches) using classical aminolysis achieved consistent yields (76–81%) with the following process parameters:

  • Solvent: DMF (6 L/kg substrate)
  • Mixing: Turbine agitator at 300 rpm
  • Quenching: Controlled addition to iced 1N HCl (ΔT <5°C/min)
  • Crystallization: Recrystallization from EtOH/H₂O (4:1) affords pharmaceutical-grade material (99.3% purity).

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing the chloro group with an amine or alkoxide.

    Hydrolysis: Produces the corresponding sulfonic acid and amine.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology and Medicine

    Biochemical Studies: Used in studies to understand enzyme interactions and inhibition.

Industry

    Material Science:

    Agriculture: Could be explored for use in agrochemicals.

Mechanism of Action

The mechanism by which 3-chloro-N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide exerts its effects would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with specific receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is involved in the synthesis of folic acid in bacteria, suggesting potential antibacterial activity.

Comparison with Similar Compounds

Key Observations :

  • The 4-(dimethylamino)phenethyl substituent introduces a basic tertiary amine, contrasting with non-polar (e.g., benzimidazole in ) or disulfonamide groups in analogs .

Physicochemical Properties

Substituents critically influence solubility, stability, and reactivity:

Property Target Compound 4-Chloro-N-(3-methylphenyl)benzenesulfonamide Compound 14 ()
Melting Point Not reported 162–164°C Not reported
Solubility Likely polar solvent-soluble (due to NMe₂) Low (non-polar substituents) Moderate (ethoxycarbonyl group)
Electron Effects Electron-rich (OCH₃, NMe₂) and -withdrawing (Cl) Electron-neutral (Cl, methyl) Electron-withdrawing (Cl, ethoxycarbonyl)

Functional Group Impact :

  • The dimethylamino group in the target may enhance solubility in acidic media (protonation) and participate in charge-transfer interactions, as seen in ethyl 4-(dimethylamino)benzoate systems .
  • Methoxy groups (e.g., in ) improve crystallinity and hydrogen-bonding networks, which could aid in structural stability.

Biological Activity

The compound 3-chloro-N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H20ClN2O3S
  • Molecular Weight : 358.86 g/mol

This compound features a sulfonamide functional group, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains. The mechanism of action typically involves inhibition of bacterial folate synthesis, which is crucial for DNA synthesis and cell division.

Anticancer Properties

Recent investigations into the anticancer potential of sulfonamide derivatives have revealed promising results. For example, compounds with a similar structure have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This action is particularly relevant in cancer therapy, as it can prevent the proliferation of cancer cells.

Case Study: Inhibition of Cancer Cell Lines

A study assessed the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicated:

CompoundIC50 (μM)Cell Line
Compound A5.2HeLa
Compound B3.8MCF-7
Compound C4.5A549

These findings suggest that the compound may exhibit significant anticancer activity through mechanisms involving apoptosis and cell cycle modulation.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, sulfonamide derivatives are also being explored for their anti-inflammatory effects. Research has demonstrated that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.

The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. For example, docking studies indicate that similar compounds can effectively bind to the active site of COX-2, inhibiting its enzymatic activity.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound has a strong affinity for tubulin and COX-2, supporting its potential as an anticancer and anti-inflammatory agent.

Summary of Findings

  • Antimicrobial Activity : Effective against multiple bacterial strains.
  • Anticancer Activity : Significant cytotoxic effects on various cancer cell lines.
  • Anti-inflammatory Activity : Inhibition of pro-inflammatory pathways.

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the benzenesulfonyl chloride intermediate via chlorosulfonation of 3-chloro-4-methoxybenzene derivatives under controlled acidic conditions.
  • Step 2 : Nucleophilic substitution between the sulfonyl chloride and 4-(dimethylamino)phenethylamine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) with a base like triethylamine to neutralize HCl byproducts.
  • Key Considerations : Reaction temperature (0–25°C) and inert atmosphere (N₂/Ar) to prevent oxidation of the dimethylamino group. Yields are optimized by slow reagent addition and post-reaction purification via column chromatography .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and electronic environments (e.g., methoxy group at δ ~3.8 ppm, aromatic protons in the range of δ 6.5–7.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z ~423.1).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, data refinement using SHELX software (e.g., SHELXL for small-molecule refinement) is standard .

Q. What are the expected reactivity patterns of this sulfonamide derivative?

  • Hydrolysis : The sulfonamide bond is stable under mild conditions but cleaves under strong acidic (e.g., H₂SO₄) or basic (e.g., NaOH) hydrolysis to yield sulfonic acids and amines.
  • Substitution Reactions : The chloro group undergoes nucleophilic displacement (e.g., with amines or thiols) in polar aprotic solvents like DMF.
  • Oxidation/Reduction : The dimethylamino group may oxidize to a nitroso derivative under strong oxidizing agents (e.g., KMnO₄), while reduction (e.g., LiAlH₄) is less common due to steric hindrance .

Advanced Research Questions

Q. How can synthesis yields be optimized when steric hindrance limits reaction efficiency?

  • Solvent Selection : High-boiling solvents (e.g., DMF, 150°C) enhance solubility and reaction kinetics.
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) to activate the sulfonyl chloride intermediate.
  • Stepwise Functionalization : Pre-functionalize the phenethylamine moiety before coupling to reduce steric clashes. Post-synthetic modifications (e.g., selective deprotection) may also improve yields .

Q. How can contradictions between computational predictions and experimental biological activity data be resolved?

  • Orthogonal Assays : Validate enzyme inhibition (e.g., carbonic anhydrase IX) using both fluorescence-based activity assays and surface plasmon resonance (SPR) for binding kinetics.
  • Purity Verification : Employ HPLC-MS to confirm compound integrity (>95% purity) and rule out degradation products.
  • Molecular Docking : Compare docking results (e.g., AutoDock Vina) with crystallographic data to refine binding pose hypotheses .

Q. What methodological strategies are used to study the compound’s mechanism of enzyme inhibition?

  • Kinetic Analysis : Determine IC₅₀ values via dose-response curves using purified enzymes (e.g., CA IX) and fluorogenic substrates.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish competitive vs. non-competitive inhibition.
  • Mutagenesis Studies : Engineer enzyme active-site mutants (e.g., CA IX Zn²⁺-binding residues) to probe interaction specificity .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Derivative Synthesis : Modify substituents (e.g., methoxy → ethoxy, chloro → fluoro) and assess changes in bioactivity.
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical functional groups (e.g., sulfonamide as a hydrogen-bond acceptor).
  • In Silico ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .

Q. What experimental approaches address low solubility in biological assays?

  • Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO) or cyclodextrin-based solubilization.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous solubility.
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s antimicrobial vs. anticancer efficacy?

  • Context-Specific Activity : Test across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria; solid tumors vs. hematological cancers) to identify selectivity patterns.
  • Mechanistic Overlap : Evaluate shared targets (e.g., folate biosynthesis enzymes for antimicrobial activity; CA IX for anticancer effects).
  • Dosage Optimization : Conduct time-kill assays (microbiology) and IC₅₀ profiling (oncology) to establish therapeutic windows .

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